Cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 287.39 g/mol. This compound belongs to the class of piperidine derivatives, which are cyclic amines that play significant roles in medicinal chemistry due to their diverse biological activities. The compound is characterized by a tert-butyl group, a hydroxyl group, and a 3-methylbenzyl substituent, contributing to its unique properties and potential applications in pharmaceuticals.
The compound is cataloged under various identifiers, including the CAS number 1445951-49-4. It is classified primarily as an organic compound with potential applications in medicinal chemistry, particularly as a modulator for various biological pathways. Its structural features suggest it may interact with biological targets such as receptors or enzymes, making it a subject of interest in drug development.
Methods of Synthesis:
The synthesis of cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate typically involves multi-step synthetic routes. One common method includes:
Technical Details:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., dimethylformamide or tetrahydrofuran), and the use of bases like sodium hydride or potassium carbonate to facilitate the reaction mechanisms involved.
Structure:
The structure of cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate can be represented as follows:
Data:
The compound's structural representation can be visualized using SMILES notation: CC(C)(C)OC(=O)N1CCC(C1)C(C)C2=CC=CC=C2C
.
Reactions:
Cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate may undergo various chemical reactions typical for piperidine derivatives:
Technical Details:
These reactions require careful control of conditions such as temperature, solvent systems, and reaction times to achieve optimal yields and purity.
The mechanism of action for cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate is not fully elucidated but is believed to involve interactions with neurotransmitter systems or enzymes related to metabolic pathways.
Process:
Physical Properties:
Chemical Properties:
Cis-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate has potential applications in scientific research, particularly in drug discovery and development:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7